molecular formula C6H11Li2O9P B12845183 D-Tagatose 6-phosphate lithium salt

D-Tagatose 6-phosphate lithium salt

Cat. No.: B12845183
M. Wt: 272.1 g/mol
InChI Key: RQPNOSHLUSBRBK-SYDFPMGNSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Tagatose 6-phosphate lithium salt: is a chemical compound with the empirical formula C6H13O9P · xLi+. It is a metabolite in the biosynthetic pathway converting galactose 6-phosphate to pyruvate. This compound is a substrate for tagatose-6-phosphate kinase, which converts it into D-tagatose 1,6-bisphosphate with the transfer of a phosphate from ATP .

Chemical Reactions Analysis

Types of Reactions: D-Tagatose 6-phosphate undergoes various chemical reactions, including phosphorylation and isomerization. It is phosphorylated to tagatose-1-phosphate by fructokinase, and its slower rate of breakdown results in the accumulation of tagatose-1-phosphate .

Common Reagents and Conditions: Common reagents used in these reactions include ATP for phosphorylation and specific enzymes like tagatose-6-phosphate kinase . The reactions typically occur under mild conditions to maintain enzyme activity and prevent degradation of the compound.

Major Products: The major products formed from these reactions include D-tagatose 1,6-bisphosphate and tagatose-1-phosphate .

Comparison with Similar Compounds

  • D-Sedoheptulose 7-phosphate lithium salt
  • 3-Deoxy-2-keto-6-phosphogluconic acid lithium salt
  • Neryl monophosphate lithium salt
  • sn-Glycerol 1-phosphate lithium salt
  • Dihydroxyacetone phosphate lithium salt

Uniqueness: D-Tagatose 6-phosphate lithium salt is unique due to its specific role in the tagatose-6-phosphate pathway and its use as a substrate for tagatose-6-phosphate kinase . This distinguishes it from other similar compounds that may not participate in the same metabolic pathways or have the same enzymatic interactions.

Properties

Molecular Formula

C6H11Li2O9P

Molecular Weight

272.1 g/mol

IUPAC Name

dilithium;[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t4-,5-,6+;;/m1../s1

InChI Key

RQPNOSHLUSBRBK-SYDFPMGNSA-L

Isomeric SMILES

[Li+].[Li+].C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-]

Canonical SMILES

[Li+].[Li+].C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.